4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene
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Overview
Description
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C21H18Cl2O2 and a molecular weight of 373.27 g/mol . It is characterized by the presence of two chlorophenyl groups and two methoxy groups attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene typically involves the reaction of 4-chlorobenzyl chloride with 1,3-dimethoxybenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene
- 4,4’-Bis(chloromethyl)-1,1’-biphenyl
- 4,4’-Dichlorodiphenylmethane
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H18Cl2O2 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C21H18Cl2O2/c1-24-18-11-12-19(20(13-18)25-2)21(14-3-7-16(22)8-4-14)15-5-9-17(23)10-6-15/h3-13,21H,1-2H3 |
InChI Key |
CEJDJXWRGZCLEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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